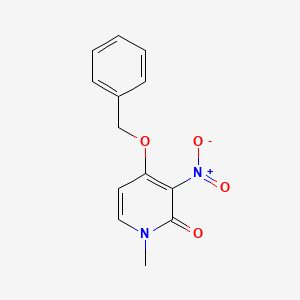

4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

Descripción general

Descripción

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and a nitro group attached to a pyridinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridinone derivative followed by the introduction of the benzyloxy and methyl groups under specific reaction conditions. The nitration step usually requires a mixture of concentrated nitric acid and sulfuric acid, while the benzyloxy and methyl groups can be introduced using benzyl chloride and methyl iodide, respectively, in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, reduced pyridinone derivatives, and substituted pyridinone derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Analgesic Properties

Recent studies have highlighted the analgesic properties of pyridin-2(1H)-one derivatives, including 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one. These compounds have been evaluated for their efficacy in treating mechanical allodynia, a condition characterized by pain from stimuli that do not normally provoke pain.

- Mechanism of Action : Research indicates that these compounds may act as inhibitors of protein kinases involved in pain pathways, notably p38α MAPK, which is implicated in inflammatory and neuropathic pain models. For instance, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized and tested for their ability to inhibit mechanical allodynia in rat models, demonstrating significant analgesic effects .

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential, particularly in the context of Alzheimer's disease. It is known that dual inhibitors of acetylcholinesterase and butyrylcholinesterase are beneficial in treating neurodegenerative diseases by enhancing cholinergic neurotransmission.

- Research Findings : A study synthesized various derivatives of pyridin-2(1H)-ones, which were assessed for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. Among these compounds, certain derivatives exhibited promising dual inhibitory activities, suggesting potential use in Alzheimer's disease treatment .

Case Study 1: Pain Management

A study focused on the synthesis of a series of pyridin-2(1H)-one derivatives demonstrated that one compound significantly inhibited mechanical allodynia in a rat model when administered intracisternally. This compound was noted for its rapid action and ability to reverse established pain states. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridinone scaffold enhanced analgesic activity .

Case Study 2: Alzheimer's Disease Treatment

In another investigation, researchers explored the synthesis of benzyloxy-substituted pyridine derivatives as potential treatments for Alzheimer's disease. The compounds were designed to target both acetylcholinesterase and butyrylcholinesterase effectively. One notable derivative showed an IC50 value of 5.90 µM against acetylcholinesterase, indicating strong potential as a therapeutic agent .

Data Tables

| Compound Name | Structure | Activity | IC50 (µM) | Target |

|---|---|---|---|---|

| Compound A | Structure A | Analgesic | 10 | p38α MAPK |

| Compound B | Structure B | AChE Inhibitor | 5.90 | Acetylcholinesterase |

| Compound C | Structure C | Dual Inhibitor | 6.76 | Butyrylcholinesterase |

Mecanismo De Acción

The mechanism of action of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of target proteins, while the methyl group can influence its overall chemical stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

4-(Benzyloxy)-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a nitro group.

4-(Benzyloxy)-1-methylpyridin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is unique due to the presence of both a nitro group and a benzyloxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Actividad Biológica

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.24 g/mol

- CAS Number : 1706751-73-6

The presence of the nitro group and benzyloxy substituent suggests potential reactivity that may influence its biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL for some derivatives .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Other Pyridine Derivatives | 6.25 - 12.5 | B. subtilis, P. aeruginosa |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through modulation of key signaling pathways. For instance, the compound's structure allows it to interact with various protein kinases involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways:

- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing oxidative stress within cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases like p38 MAPK, which is known to play a role in pain hypersensitivity and inflammation .

Study on Mechanical Allodynia

A notable study evaluated a series of pyridinones, including derivatives similar to this compound, for their effects on mechanical allodynia in rat models. The results demonstrated that certain compounds significantly reduced pain responses by inhibiting p38 MAPK activity, suggesting a pathway for developing analgesics based on this chemical structure .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial activities, various pyridine derivatives were synthesized and tested against a panel of pathogens. The findings indicated that compounds with similar structures to this compound displayed potent antibacterial effects, particularly against resistant strains .

Propiedades

IUPAC Name |

1-methyl-3-nitro-4-phenylmethoxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-8-7-11(12(13(14)16)15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYYQRFSYTJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.